2-(Pyridin-4-yloxy)ethanol
Description
2-(Pyridin-4-yloxy)ethanol is a pyridine derivative characterized by an ethanol group linked via an ether bond to the 4-position of the pyridine ring. These derivatives are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of quinoline-based antimicrobial agents and kinase inhibitors .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-pyridin-4-yloxyethanol |
InChI |
InChI=1S/C7H9NO2/c9-5-6-10-7-1-3-8-4-2-7/h1-4,9H,5-6H2 |
InChI Key |
MDNNVQNQXQBAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(Pyridin-4-yloxy)ethanol and related pyridine derivatives:
Structural and Functional Differences
Substituent Position and Type: 2-(3-Aminopyridin-4-yloxy)ethanol features an amino group at pyridine C3, enhancing hydrogen-bonding capacity, while 4-(2-Hydroxyethylamino)-pyridine replaces the ether linkage with an aminoethanol group, increasing polarity . 2-(2-Methoxypyridin-4-yl)ethanol introduces a methoxy group at C2, improving lipophilicity compared to unsubstituted analogs . The phenyl-bridged [4-(Pyrid-2-yloxy)phenyl]methanol exhibits bulkier steric hindrance, influencing its binding affinity in supramolecular systems .
Physicochemical Properties: Derivatives with hydroxyl or amino groups (e.g., 4-(2-Hydroxyethylamino)-pyridine) demonstrate higher aqueous solubility, whereas methoxy-substituted analogs (e.g., 2-(2-Methoxypyridin-4-yl)ethanol) are more lipid-soluble . Molecular weight correlates with applications; lower-weight compounds (e.g., C₇H₉NO₂) are preferred for solubility modulation, while heavier derivatives (e.g., C₁₂H₁₁NO₂) serve as structural scaffolds .
Synthetic Utility: 2-(3-Aminopyridin-4-yloxy)ethanol is synthesized via nucleophilic substitution reactions, often using ethanol as a solvent .
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